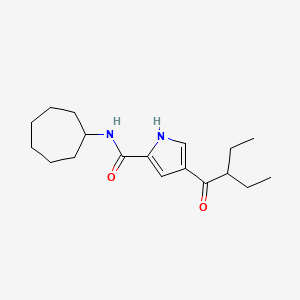

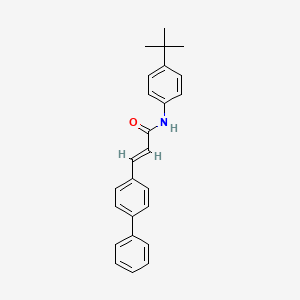

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is a cyclic amide compound derived from the cycloheptanone ring and the pyrrole-2-carboxamide group. It has a molecular weight of 256.36 g/mol and has been studied in various scientific research applications. It is a relatively new compound and has been used in a variety of research studies in the past few years.

科学的研究の応用

Anti-Inflammatory and Analgesic Properties

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide belongs to the class of 2-arylpropanoic acids , which are non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are widely used for treating arthritis and musculoskeletal disorders. Notably, ibuprofen , a well-known NSAID, shares structural similarities with our compound. By coupling ibuprofen with tryptamine via an amide bond, researchers obtained N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide . This suggests potential anti-inflammatory and analgesic effects.

Biological Activities

Tryptamine and its derivatives exhibit a diverse range of biological activities. These include interactions with serotonin receptors, neurotransmitter modulation, and potential antidepressant effects. The incorporation of tryptamine into our compound may contribute to its pharmacological profile .

Anticancer Potential

Given the compound’s structural features, it’s worth exploring its potential as an anticancer agent. Researchers have synthesized related analogs with inhibitory effects on tubulin polymerization, a critical process for cell division. Investigating N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide’s impact on cancer cell lines could reveal promising leads .

Neuroprotective Effects

The indole moiety in our compound suggests possible neuroprotective properties. Indoles are associated with antioxidant and anti-neuroinflammatory effects. Investigating whether N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide protects neurons from oxidative stress or inflammation could be valuable .

Drug Delivery Systems

Amides play a crucial role in drug delivery due to their stability and ease of synthesis. Researchers might explore N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide as a building block for novel drug delivery systems. Its lipophilic character and potential interactions with biological membranes could enhance drug transport .

Scaffold for Medicinal Chemistry

Finally, our compound serves as a scaffold for further medicinal chemistry studies. By modifying its substituents, researchers can create analogs with tailored properties. These modifications could lead to optimized drug candidates for specific therapeutic applications .

特性

IUPAC Name |

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-3-13(4-2)17(21)14-11-16(19-12-14)18(22)20-15-9-7-5-6-8-10-15/h11-13,15,19H,3-10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSCBBMHDMBPNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330142 |

Source

|

| Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

CAS RN |

439096-45-4 |

Source

|

| Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)

![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid](/img/structure/B2540376.png)

![3-Oxospiro[3.4]octane-1-carboxylic acid](/img/structure/B2540378.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)

![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)